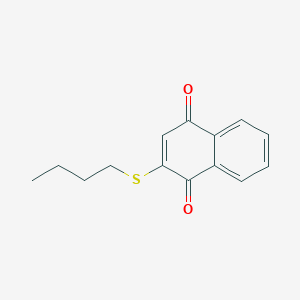

2-(butylthio)naphthalene-1,4-dione

Description

Properties

CAS No. |

59094-49-4 |

|---|---|

Molecular Formula |

C14H14O2S |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

2-butylsulfanylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

LCKZKKVDONIRPE-UHFFFAOYSA-N |

SMILES |

CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |

Other CAS No. |

59094-49-4 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution of 2,3-Dichloro-1,4-naphthoquinone with 1-Butanethiol

- Starting material: 2,3-dichloro-1,4-naphthoquinone

- Nucleophile: 1-butanethiol

- Base: Sodium carbonate (Na2CO3)

- Solvent: Chloroform (CHCl3)

- Conditions: Room temperature, stirring for 6 hours

- Dissolve 2,3-dichloro-1,4-naphthoquinone in chloroform.

- Add sodium carbonate and 1-butanethiol to the solution.

- Stir the mixture at room temperature for approximately 6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, extract the product with chloroform and wash with water.

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate and purify by column chromatography.

- The reaction selectively substitutes one chlorine atom at the 2-position with the butylthio group, yielding 2-(butylthio)-3-chloronaphthalene-1,4-dione.

- Yield: Moderate to good yields reported, typically around 60–70%.

- Product characterized by FTIR, ^1H-NMR, ^13C-NMR, and mass spectrometry.

| Parameter | Details |

|---|---|

| Starting Material | 2,3-dichloro-1,4-naphthoquinone (1) |

| Nucleophile | 1-butanethiol |

| Base | Na2CO3 |

| Solvent | Chloroform |

| Temperature | Room temperature |

| Reaction Time | 6 hours |

| Yield | ~60–70% |

| Product | 2-(butylthio)-3-chloronaphthalene-1,4-dione |

| Characterization Methods | FTIR, ^1H-NMR, ^13C-NMR, Mass Spec |

This method is well-documented and considered reliable for preparing the 2-(butylthio) substituted naphthoquinone intermediate.

Subsequent Functionalization via Nucleophilic Substitution at the 3-Chloro Position

The synthesized 2-(butylthio)-3-chloronaphthalene-1,4-dione can serve as a versatile intermediate for further nucleophilic substitution reactions with heterocyclic compounds containing nitrogen, sulfur, or oxygen atoms. These reactions typically proceed under mild conditions with bases such as sodium carbonate in mixed solvents like chloroform/acetonitrile.

- Dissolve 2-(butylthio)-3-chloronaphthalene-1,4-dione in a chloroform/acetonitrile mixture.

- Add the nucleophilic heterocyclic compound and sodium carbonate.

- Stir at room temperature for 5-6 hours.

- Monitor by TLC.

- Extract, dry, and purify the resulting products by column chromatography.

This approach allows the synthesis of a series of novel naphthoquinone derivatives with diverse biological activities.

Alternative Energy-Assisted Methods for Enhanced Yields

While the classical substitution reactions are effective, recent advances have explored alternative energy sources such as microwave and ultrasound irradiation to accelerate reactions and improve yields.

- Microwave-assisted reactions can reduce reaction times from hours to minutes (15–50 min).

- Ultrasound irradiation has been used to facilitate Knoevenagel–Michael type condensations involving naphthoquinones, resulting in cleaner products and yields up to 95%.

Though these methods are more commonly applied to related naphthoquinone derivatives (e.g., 2-hydroxy-1,4-naphthoquinone), their principles could be adapted for synthesizing 2-(butylthio)naphthalene-1,4-dione derivatives, potentially enhancing efficiency.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,3-dichloro-1,4-naphthoquinone + 1-butanethiol + Na2CO3 | CHCl3, RT, stirring | 6 hours | 60–70 | Base-mediated nucleophilic substitution at C-2 |

| 2 | 2-(butylthio)-3-chloronaphthalene-1,4-dione + heterocyclic nucleophiles + Na2CO3 | CHCl3/CH3CN, RT, stirring | 5-6 hours | Variable | Further substitution at C-3 position |

| 3 | Similar to Method 1 | Microwave or Ultrasound-assisted | 15–50 min | 70–95 | Enhanced yield and reduced reaction time |

Research Findings and Characterization

- The synthesized 2-(butylthio)-3-chloronaphthalene-1,4-dione exhibits significant antimicrobial activity, especially against Gram-positive and Gram-negative bacteria.

Characterization techniques confirm the structure:

- FTIR: Characteristic carbonyl stretching bands (~1660–1740 cm^-1), aromatic C-H, and C-S vibrations.

- [^1H-NMR](pplx://action/followup): Signals corresponding to aromatic protons, butylthio methylene protons (SCH2-), and alkyl chain.

- [^13C-NMR](pplx://action/followup): Signals for quinone carbonyl carbons, aromatic carbons, and alkylthio carbons.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight.

Notes on Reaction Optimization

- The use of sodium carbonate as a mild base avoids harsh conditions that might degrade the quinone core.

- Room temperature reactions minimize side reactions and decomposition.

- Solvent choice (chloroform or chloroform/acetonitrile mixtures) balances solubility and reaction kinetics.

- Purification by silica gel column chromatography ensures isolation of pure compounds suitable for further study.

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)naphthalene-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction can convert the quinone moiety to a hydroquinone.

Substitution: The butylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(butylthio)naphthalene-1,4-dione typically involves the reaction of naphthoquinone derivatives with butylthiol under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure and purity .

Antiproliferative Properties

Research indicates that 1,4-naphthoquinone derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of prostate (DU-145), breast (MDA-MB-231), and colon cancer cells (HT-29) . The mechanism behind this activity often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. Notably, some derivatives have shown improved antibacterial activity compared to conventional antibiotics like ciprofloxacin . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: Anticancer Activity

A study published in Chemistry evaluated several naphthoquinone derivatives for their antiproliferative effects. Among these, this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing novel naphthoquinone derivatives, including those with butylthio substitutions. These compounds were tested against multiple bacterial strains. The results indicated that certain derivatives were effective at inhibiting biofilm formation and showed potent activity against resistant strains of bacteria .

Potential Applications in Drug Development

The unique properties of this compound position it as a promising candidate for drug development in several therapeutic areas:

- Cancer Treatment : Its antiproliferative effects make it a candidate for further investigation in oncology.

- Antimicrobial Agents : Given its efficacy against resistant bacterial strains, it could be developed into new antibiotics.

- Anti-inflammatory Applications : Research suggests that naphthoquinones may possess anti-inflammatory properties that could be harnessed in treating chronic inflammatory diseases .

Mechanism of Action

The biological activity of 2-(butylthio)naphthalene-1,4-dione is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various cellular targets, including enzymes and DNA, disrupting normal cellular functions .

Comparison with Similar Compounds

2-(Propylthio)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione (23c)

- Synthesis: Prepared via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with propylthiol and subsequent amination (81.8% yield) .

2-(Butylthio)-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione (17d)

- Synthesis: Reaction of 2,3-dichloro-1,4-naphthoquinone with butylthiol and 4-methylpiperazine (18.15% yield) .

- Properties : Purple oil with high thermal stability (melting point: 278–279°C).

- Comparison : The piperazine moiety introduces basicity, enhancing solubility in acidic media compared to the parent butylthio compound.

Analogues with Amino Substituents

2-(Butylamino)naphthalene-1,4-dione (CAS 59094-50-7)

2-(Ethylamino)naphthalene-1,4-dione (2b)

- Synthesis: Nucleophilic substitution of 2-bromo-1,4-naphthoquinone with ethylamine (59% yield) .

- Properties : Brown powder; moderate yield.

Chloro- and Hydroxy-Substituted Derivatives

2-Chloro-3-(propylamino)naphthalene-1,4-dione

2-Hydroxy-3-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl)naphthalene-1,4-dione

2-(4-(Trifluoromethyl)phenylamino)-3-(pentylthio)naphthalene-1,4-dione (5b)

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(butylthio)naphthalene-1,4-dione derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using 2,3-dichloro-1,4-naphthoquinone as a precursor. For example, reacting with butylthiol groups under alkaline conditions (e.g., NaOH) in solvents like toluene, often with surfactants (e.g., sodium lauryl sulfate) to enhance reaction selectivity . Yields can exceed 80% under optimized conditions, as demonstrated in the synthesis of 2-(butylthio)-3-((2-(hydroxymethyl)phenyl)amino)naphthalene-1,4-dione (81.8% yield) . Purification is achieved via column chromatography or recrystallization.

Q. How are structural and purity characteristics of this compound derivatives validated?

- Methodological Answer : Characterization relies on 1H-NMR , 13C-NMR , and UPLC-MS to confirm molecular structure. For instance, 1H-NMR spectra of analogous compounds (e.g., 2-(methylthio) derivatives) show distinct aromatic proton signals at δ 7.8–8.2 ppm and thioether protons at δ 2.5–3.0 ppm . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]+ at m/z 343.08 for C₁₉H₁₈NO₂S) . Purity is assessed via HPLC with UV detection at 254 nm.

Q. What are the primary toxicological considerations when handling this compound?

- Methodological Answer : Toxicity assessments prioritize acute exposure routes (oral, dermal, inhalation) based on naphthalene analog data. For example, naphthalene derivatives exhibit systemic effects, including hepatic and renal toxicity in rodents . Safety protocols mandate PPE (gloves, lab coats) and fume hoods. The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize di-substitution byproducts in this compound synthesis?

- Methodological Answer : Selective mono-substitution is achieved by controlling reaction stoichiometry and temperature. Using a 10:1 molar ratio of nucleophile (butylthiol) to 2,3-dichloro-1,4-naphthoquinone at 50–60°C reduces di-substitution. Surfactant-mediated reactions (e.g., sodium lauryl sulfate in toluene) enhance selectivity by stabilizing intermediates . Kinetic monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction termination at the mono-substituted stage .

Q. What structure-activity relationships (SAR) govern the neuroprotective or anticancer activity of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhance bioactivity. For example, 2-(trifluoromethylthio) derivatives show potent neuroprotection in seizure models (ED₅₀ = 108.1 mg/kg in mice) . Anticancer activity correlates with quinone redox cycling , generating reactive oxygen species (ROS) that induce apoptosis. Modifying the thioether chain length (e.g., butyl vs. isopentyl) alters membrane permeability and potency .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ROS scavengers in media). Standardization includes:

Q. What advanced analytical techniques are suitable for studying the electrochemical properties of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox potentials linked to quinone/hydroquinone transitions. Peaks near −0.5 V (vs. Ag/AgCl) indicate one-electron reduction. DFT calculations (e.g., B3LYP/6-31G*) model electron distribution, showing highest electron density at the C-2 thioether group, which influences reactivity .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.